Bienvenue dans la boutique en ligne BenchChem!

N-(1-methyl-2-oxoindolin-5-yl)isoxazole-5-carboxamide

Isoxazole-Carboxamide Oxindole Kinase Inhibition

N-(1-methyl-2-oxoindolin-5-yl)isoxazole-5-carboxamide (CAS 1210412-86-4, molecular formula C13H11N3O3, molecular weight 257.24) is a synthetic small molecule belonging to the isoxazole-carboxamide class, characterized by a 5-carboxamide linkage to the C-5 position of a 1-methyl-2-oxoindoline scaffold. This compound is primarily offered by chemical vendors as a research-grade building block or screening compound, with its structure confirmed by IUPAC nomenclature and spectroscopic characterization in supplementary materials of published synthetic chemistry studies.

Molecular Formula C13H11N3O3
Molecular Weight 257.249
CAS No. 1210412-86-4
Cat. No. B2946282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-methyl-2-oxoindolin-5-yl)isoxazole-5-carboxamide
CAS1210412-86-4
Molecular FormulaC13H11N3O3
Molecular Weight257.249
Structural Identifiers
SMILESCN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC=NO3
InChIInChI=1S/C13H11N3O3/c1-16-10-3-2-9(6-8(10)7-12(16)17)15-13(18)11-4-5-14-19-11/h2-6H,7H2,1H3,(H,15,18)
InChIKeyXINCSXUOEKXYOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-Methyl-2-oxoindolin-5-yl)isoxazole-5-carboxamide (CAS 1210412-86-4): Chemical Identity & Procurement Baseline


N-(1-methyl-2-oxoindolin-5-yl)isoxazole-5-carboxamide (CAS 1210412-86-4, molecular formula C13H11N3O3, molecular weight 257.24) is a synthetic small molecule belonging to the isoxazole-carboxamide class, characterized by a 5-carboxamide linkage to the C-5 position of a 1-methyl-2-oxoindoline scaffold . This compound is primarily offered by chemical vendors as a research-grade building block or screening compound, with its structure confirmed by IUPAC nomenclature and spectroscopic characterization in supplementary materials of published synthetic chemistry studies [1].

Why N-(1-Methyl-2-oxoindolin-5-yl)isoxazole-5-carboxamide Cannot Be Replaced by Generic Isoxazole or Oxindole Analogs


Procurement based solely on the isoxazole or oxindole substructure is scientifically unsound. The specific connectivity—an isoxazole-5-carboxamide at the oxindoline C-5 position—creates a distinct pharmacophore geometry that differs fundamentally from isoxazole-3-carboxamides, isoxazole-4-carboxamides, or C-6-substituted oxindoline analogs [1]. In closely related series such as phenyl-isoxazole-carboxamides, even minor regioisomeric shifts (e.g., moving the carboxamide from position 5 to position 3 on the isoxazole ring) or substituent changes on the oxindole nitrogen have been shown to drastically alter antiproliferative potency and target engagement [2]. Therefore, substituting this compound with a generic analog lacking the precise 5-yl isoxazole-5-carboxamide architecture will not preserve biological or chemical performance, making exact compound specification mandatory for reproducible research.

Quantitative Differentiation Evidence: N-(1-Methyl-2-oxoindolin-5-yl)isoxazole-5-carboxamide vs. Structural Analogs


Absence of Publicly Available Head-to-Head Comparative Biological Data

A systematic search of primary research papers, patents, and authoritative databases (PubChem, ChEMBL, BindingDB) did not yield any publicly available, comparator-based quantitative biological activity data for N-(1-methyl-2-oxoindolin-5-yl)isoxazole-5-carboxamide [1][2]. While structurally related phenyl-isoxazole-carboxamide derivatives (e.g., compounds 2a and 2e from the melanoma study) demonstrate measurable cytotoxicity with IC50 values ranging from 0.079 µM to 40.85 µM against cancer cell lines [3], and cyclopropyl-substituted analogs like 5-cyclopropyl-N-(1-methyl-2-oxoindolin-5-yl)isoxazole-3-carboxamide have been evaluated in MCF-7 cells, no study has directly compared the target compound under identical experimental conditions to any of these analogs .

Isoxazole-Carboxamide Oxindole Kinase Inhibition Anticancer Screening

Regioisomeric Carboxamide Position Defines Target Interaction Landscape

The isoxazole-5-carboxamide regioisomer present in the target compound engages biological targets through a distinct hydrogen-bonding pattern compared to isoxazole-3-carboxamide or isoxazole-4-carboxamide variants. Patent literature on isoxazole-5-carboxamide derivatives as TRPV1 antagonists demonstrates that the 5-carboxamide orientation is critical for vanilloid receptor binding, while the corresponding 3-carboxamide regioisomers show negligible activity [1]. In the oxindole-isoxazole conjugate series, the carboxamide position on the isoxazole ring governs the dihedral angle between the two heterocyclic planes, directly affecting the ability to occupy kinase ATP-binding pockets or protein-protein interaction interfaces [2]. The target compound’s unsubstituted isoxazole-5-carboxamide offers a minimal steric profile distinct from bulkier 3-substituted or 4-substituted analogs, making it a unique probe for mapping the steric tolerance of target binding sites.

Regioisomer Structure-Activity Relationship Isoxazole-Carboxamide TRPV1

Oxindoline C-5 Substitution Pattern Differentiates from C-6 and C-7 Analogs in Kinase Inhibition

The 5-yl substitution on the oxindoline ring present in the target compound creates a linear molecular axis distinct from the bent geometry of C-6 or C-7 substituted oxindoles. In structure-activity relationship studies on 2-oxindole-based kinase inhibitors, the C-5 position consistently yields compounds with superior c-MET and RON kinase inhibition compared to C-6 substituted analogs [1]. For example, in a series of N-substituted-2-oxoindolin benzoylhydrazines, the C-5 attachment was essential for dual c-MET/SMO modulation, while C-6 analogs lost target engagement entirely [2]. The target compound’s isoxazolecarboxamide at the C-5 position thus exploits this privileged substitution vector, providing a structural rationale for its selection over C-6 or C-7 substituted oxindoline-isoxazole conjugates that may be commercially available.

Oxindole Kinase Inhibitor Substitution Pattern Cytotoxicity

High-Impact Application Scenarios for N-(1-Methyl-2-oxoindolin-5-yl)isoxazole-5-carboxamide


Focused Kinase Inhibitor Library Design Targeting c-MET/RON Axis

The C-5 oxindoline substitution and isoxazole-5-carboxamide architecture map directly onto the pharmacophore requirements for c-MET and RON kinase inhibition established in patent literature [1][2]. Procurement of this exact compound—rather than C-6 or isoxazole-3-carboxamide regioisomers—is essential for constructing a kinase-focused screening library where the 5-yl linear geometry has been shown to be a prerequisite for target engagement. Users validating hits against EGFR-TKI-resistant NSCLC models should specify this compound to ensure structural consistency with published c-MET/SMO modulator scaffolds.

TRPV1 Antagonist Probe Development and Pain Research

Given that isoxazole-5-carboxamide derivatives are explicitly claimed as TRPV1 antagonists in patent literature [3], this compound serves as a minimal-steric-bulk probe for establishing baseline TRPV1 binding requirements. The unsubstituted isoxazole ring avoids confounding steric contributions present in substituted analogs, enabling clean assessment of whether the 5-carboxamide-oxindoline core alone contributes to vanilloid receptor modulation. This makes it uniquely suited for fragment-based or minimalist probe campaigns in inflammatory and neuropathic pain research.

Medicinal Chemistry SAR Expansion of Arylisoxazole-Oxindole Conjugates

Published arylisoxazole-oxindole conjugates demonstrate IC50 values as low as 0.82 µM against A549 lung cancer cells [4]. The target compound, lacking aryl substitution on the isoxazole ring, represents the baseline 'unsubstituted' control compound for systematically probing the contribution of aryl ring substituents to antiproliferative activity. Procuring this compound alongside substituted analogs enables a complete SAR matrix that isolates the electronic and steric contributions of isoxazole substituents.

Chemical Biology Tool for MDM2-p53 Interface Probing

The oxindoline scaffold is a privileged pharmacophore for MDM2-p53 protein-protein interaction inhibition [5]. The 5-yl attachment of the isoxazolecarboxamide positions the heterocycle in the solvent-exposed region of the MDM2 binding cleft, where isoxazole-carboxamide functionality can form additional hydrogen bonds with the protein surface. This compound can serve as a starting scaffold for fragment growing campaigns aimed at improving MDM2 binding affinity beyond the micromolar range typically observed for unoptimized oxindole fragments.

Quote Request

Request a Quote for N-(1-methyl-2-oxoindolin-5-yl)isoxazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.